(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H14FN3O3S and its molecular weight is 347.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Exploration Research on related compounds focuses on synthesis, structural characterization, and analysis of bioactive heterocycles. For example, the synthesis and structural exploration of similar heterocyclic compounds have been carried out to evaluate their antiproliferative activity, with detailed structural characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. These compounds are analyzed for their molecular stability, which is often enhanced by inter and intra-molecular hydrogen bonds, highlighting the importance of structural analysis in understanding the properties of such compounds (Prasad et al., 2018).
Antimicrobial and Antitumor Activity Another area of application is the evaluation of antimicrobial and antitumor activities. Derivatives of similar chemical structures have been synthesized and tested for their cytotoxicity and potential as antimicrobial agents. These studies often involve synthesizing novel compounds and testing their activities against various bacterial and fungal strains, providing insights into the potential therapeutic applications of these compounds (Govindhan et al., 2017).
Photostability and Spectroscopic Properties Enhancement The fluorination of fluorophores, including compounds with structures similar to the query compound, is researched for enhancing photostability and spectroscopic properties. This research underlines the significance of fluorination in developing compounds with improved performance for various applications, including as fluorophores in spectroscopic studies (Woydziak et al., 2012).
Anticonvulsant Agents and Sodium Channel Blocker Compounds with related structures have been synthesized as potential anticonvulsant agents, with their activities evaluated through tests such as the maximal electroshock (MES) test. These studies are crucial in identifying new compounds with potential therapeutic applications in treating seizures and other related conditions (Malik & Khan, 2014).
Mechanism of Action
Thiazole derivatives
Thiazole is a heterocyclic compound that is found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Imidazole derivatives
Imidazole is another heterocyclic compound that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c17-11-2-1-3-13-14(11)19-16(24-13)22-10-5-8-20(9-6-10)15(21)12-4-7-18-23-12/h1-4,7,10H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXNMMYIDGRSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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